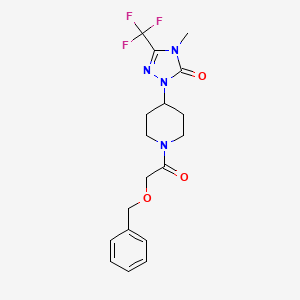

![molecular formula C19H20N6O5 B2704353 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate CAS No. 1351614-14-6](/img/structure/B2704353.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

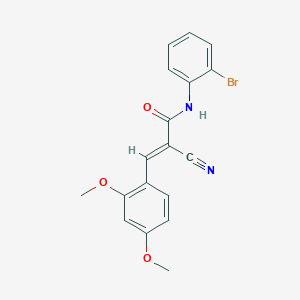

The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

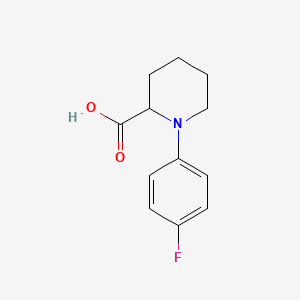

The synthesis of benzimidazole derivatives typically starts with benzene derivatives that have nitrogen-containing functionality ortho to each other . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive nitrogen atoms and the aromatic ring structure. For example, they can participate in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum of a compound can be determined experimentally .

Wissenschaftliche Forschungsanwendungen

- Benzimidazole derivatives, including those containing the benzimidazole nucleus, have demonstrated antiviral properties against various virus strains . These compounds exhibit activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), human cytomegalovirus (HCMV), and herpes simplex virus-1 (HSV-1). Further exploration of this compound’s antiviral potential could be valuable in drug development.

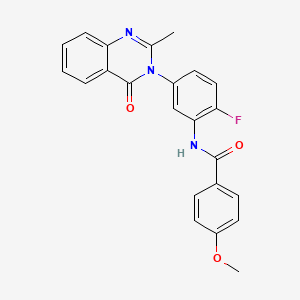

- The benzimidazole scaffold has been explored for its antitumor activity. Researchers have synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives and evaluated their potential against cancer cell lines . Investigating the efficacy of our compound in inhibiting tumor growth could be a promising avenue.

Antiviral Activity

Antitumor Properties

Wirkmechanismus

Target of action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities . They are often used in drug discovery due to their well-known applications and interesting biological activity profile .

Mode of action

The mode of action of benzimidazole derivatives can vary greatly depending on their chemical structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to have antifungal activity .

Biochemical pathways

The biochemical pathways affected by benzimidazole derivatives can also vary widely. For instance, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi, suggesting that they may interfere with the biochemical pathways necessary for fungal growth .

Pharmacokinetics

The ADME properties of benzimidazole derivatives can be influenced by a variety of factors, including their chemical structure and the specific biological activity they exhibit. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Result of action

The molecular and cellular effects of benzimidazole derivatives can vary greatly depending on their chemical structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to have antifungal activity, suggesting that they may interfere with the growth of certain types of fungi .

Safety and Hazards

While specific safety and hazard information for “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate” is not available, it’s important to note that benzimidazole derivatives should be handled with care. They should be used in a controlled environment following appropriate safety protocols .

Zukünftige Richtungen

Benzimidazole derivatives, due to their wide range of biological activities, are of significant interest in drug discovery and development . Future research could focus on designing and synthesizing new benzimidazole derivatives with improved efficacy and safety profiles. Additionally, further studies could explore their mechanism of action and potential applications in treating various diseases .

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyrazin-2-ylmethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O.C2H2O4/c24-17(15-11-18-5-6-19-15)23-9-7-22(8-10-23)12-16-20-13-3-1-2-4-14(13)21-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2,(H,20,21);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIMZBMYHRNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NC=CN=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

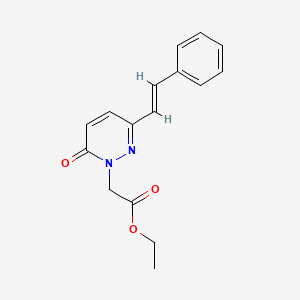

![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)

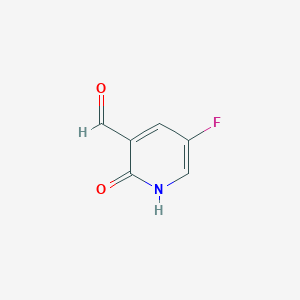

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

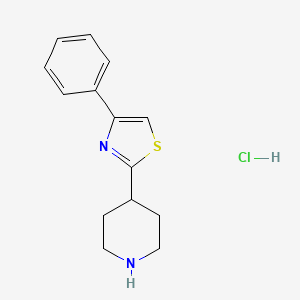

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)